molecular formula C12H18N2O3S B2425070 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine CAS No. 346662-35-9

2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine

Cat. No.: B2425070
CAS No.: 346662-35-9
M. Wt: 270.35
InChI Key: CJPWGCDTJPQHCT-UHFFFAOYSA-N
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Description

2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H18N2O3S. It is characterized by the presence of a morpholine ring, a sulfonyl group, and an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the reaction of 4-morpholinesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Morpholin-4-ylsulfonylphenyl)ethanol
  • 2-(4-Morpholin-4-ylsulfonylphenyl)acetic acid
  • 2-(4-Morpholin-4-ylsulfonylphenyl)propane

Uniqueness

2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and sulfonyl group allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c13-6-5-11-1-3-12(4-2-11)18(15,16)14-7-9-17-10-8-14/h1-4H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPWGCDTJPQHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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